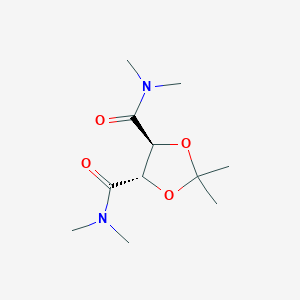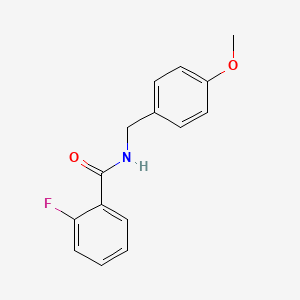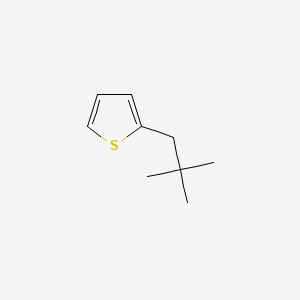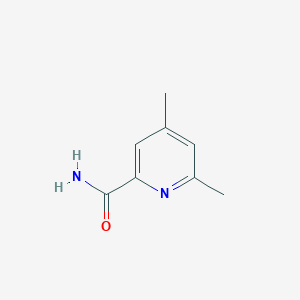
n,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,3-dimethylbutanamide: is an organic compound with the molecular formula C6H13NO . It is a derivative of butanamide, where the hydrogen atoms on the nitrogen and the third carbon atom are replaced by methyl groups. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize n,3-dimethylbutanamide involves the amidation of 3,3-dimethylbutanoic acid with ammonia or an amine under acidic or basic conditions.
Industrial Production Methods: Industrially, this compound can be produced by the catalytic hydrogenation of 3,3-dimethylbutanenitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n,3-dimethylbutanamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in the presence of a base.
Major Products:
Oxidation: 3,3-dimethylbutanoic acid.
Reduction: 3,3-dimethylbutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: n,3-dimethylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine: This compound is explored for its potential use in drug development, especially in the design of enzyme inhibitors . Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals .
Mecanismo De Acción
The mechanism by which n,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Butanamide: The parent compound, which lacks the methyl groups on the nitrogen and the third carbon atom.
N,N-Dimethylbutanamide: A similar compound where both hydrogen atoms on the nitrogen are replaced by methyl groups.
3,3-Dimethylbutanoic acid: The carboxylic acid derivative of n,3-dimethylbutanamide.
Uniqueness: this compound is unique due to the presence of both methyl groups on the nitrogen and the third carbon atom, which can influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
N,3-dimethylbutanamide |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |
Clave InChI |
GFWZPTGIVKRQNM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC |
SMILES canónico |
CC(C)CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-methoxyphenyl)methyl]-3-methylbenzamide](/img/structure/B1633597.png)



![3-[Ethyl(methyl)amino]propanenitrile](/img/structure/B1633608.png)






